Benzenesulfonamide, 2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-
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Overview
Description
Benzenesulfonamide, 2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is a complex organic compound with the molecular formula C19H24N4O8S2 . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- typically involves multiple steps, including nitration, sulfonation, and amination reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and propylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amino derivative, which can further undergo substitution reactions to form various functionalized compounds .
Scientific Research Applications
Benzenesulfonamide, 2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 2-methyl-: A simpler derivative with different functional groups.
Benzenesulfonamide, N-ethyl-4-methyl-: Another derivative with distinct chemical properties.
Uniqueness
Benzenesulfonamide, 2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
81514-31-0 |
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Molecular Formula |
C19H24N4O8S2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-[4-[2-[(2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H24N4O8S2/c1-3-11-20-19(24)22-32(27,28)16-7-4-14(5-8-16)10-12-21-33(29,30)18-9-6-15(23(25)26)13-17(18)31-2/h4-9,13,21H,3,10-12H2,1-2H3,(H2,20,22,24) |
InChI Key |
RKSCAAAMUMZQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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